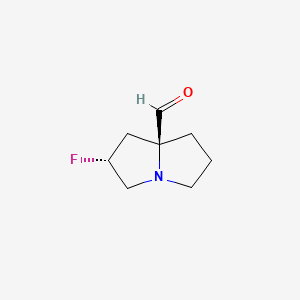

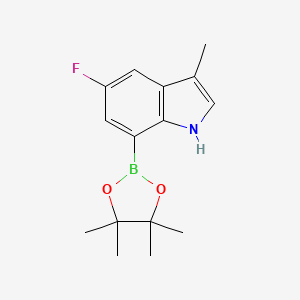

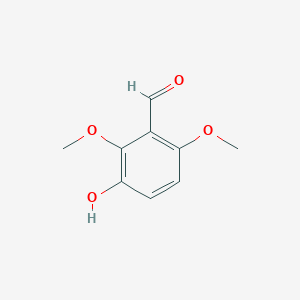

![molecular formula C45H53NO14 B13908584 [4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)

[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Larotaxel is a novel taxane compound that has been used experimentally in chemotherapy. It is a semisynthetic derivative of 10-deacetyl baccatin III, a natural taxane extracted from the needles of yew trees. Larotaxel is known for its ability to interact with polymerized tubulin, promoting the formation of microtubules and preventing their disassembly, thereby blocking cell division at the G2-M phase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Larotaxel is prepared as a single diastereomer by partial synthesis from 10-deacetyl baccatin III. The synthesis involves multiple steps, including esterification, acetylation, and coupling reactions. The reaction conditions typically involve the use of organic solvents such as methylene chloride and reagents like tricaprylin .

Industrial Production Methods

Industrial production of larotaxel involves the use of advanced formulation techniques to address its poor water solubility. One such method is the development of self-emulsifying drug delivery systems, which enhance the oral bioavailability of larotaxel. This involves dissolving larotaxel in a mixture of solvents and surfactants to form a stable microemulsion .

Chemical Reactions Analysis

Types of Reactions

Larotaxel undergoes various chemical reactions, including:

Oxidation: Larotaxel can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in larotaxel.

Substitution: Substitution reactions can introduce new functional groups into the larotaxel molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various larotaxel derivatives with modified functional groups, which can have different pharmacological properties and applications.

Scientific Research Applications

Larotaxel has a wide range of scientific research applications, including:

Chemistry: Larotaxel is used as a model compound for studying the synthesis and modification of taxane derivatives.

Biology: It is used in cell biology research to study the effects of microtubule stabilization on cell division and apoptosis.

Medicine: Larotaxel is being investigated for its potential use in treating various cancers, including breast cancer, pancreatic cancer, and metastatic cancers

Mechanism of Action

Larotaxel exerts its effects by interacting with polymerized tubulin, promoting the formation of stable microtubules and preventing their disassembly. This leads to the arrest of cell division at the G2-M phase, ultimately causing cell death. Larotaxel has a lower affinity for P-glycoprotein compared to other taxanes, making it effective against drug-resistant cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

Paclitaxel: A natural taxane extracted from the bark of the Pacific yew tree, used in chemotherapy.

Docetaxel: A semisynthetic derivative of paclitaxel, used in the treatment of various cancers.

Cabazitaxel: A newer taxane used in the treatment of prostate cancer.

Uniqueness of Larotaxel

Larotaxel is unique due to its lower affinity for P-glycoprotein, which makes it more effective against drug-resistant cancer cell lines compared to paclitaxel and docetaxel. Additionally, its poor water solubility has led to the development of innovative drug delivery systems to enhance its bioavailability and therapeutic efficacy .

Properties

IUPAC Name |

[4,13-diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOJIXGRFSHVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)

![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)

![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)